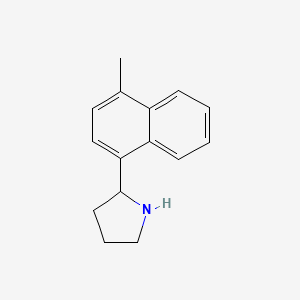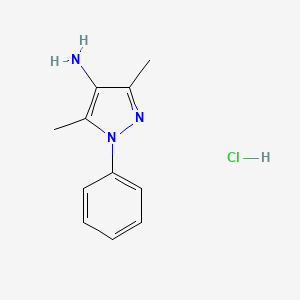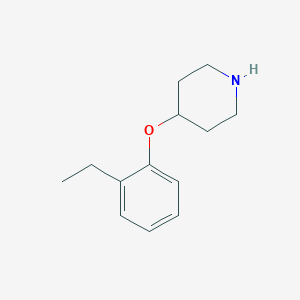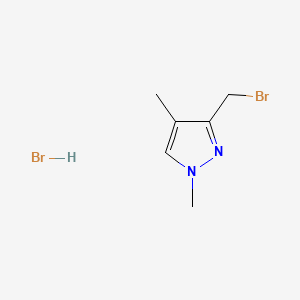
3-(bromomethyl)-1,4-dimethyl-1H-pyrazole hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-1,4-dimethyl-1H-pyrazole hydrobromide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-1,4-dimethyl-1H-pyrazole hydrobromide typically involves the bromination of 1,4-dimethyl-1H-pyrazole. One common method is the reaction of 1,4-dimethyl-1H-pyrazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the bromomethyl derivative. The product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-1,4-dimethyl-1H-pyrazole hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form pyrazole carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole carboxylic acids or ketones.
Reduction: Formation of methyl-substituted pyrazoles.
科学的研究の応用
3-(Bromomethyl)-1,4-dimethyl-1H-pyrazole hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-(bromomethyl)-1,4-dimethyl-1H-pyrazole hydrobromide depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(Bromomethyl)-5-methylpyridine hydrobromide
- 3-Bromopropylamine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
Uniqueness
3-(Bromomethyl)-1,4-dimethyl-1H-pyrazole hydrobromide is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other bromomethyl-substituted compounds. The 1,4-dimethyl substitution pattern also influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and materials science.
特性
CAS番号 |
2792186-45-7 |
|---|---|
分子式 |
C6H10Br2N2 |
分子量 |
269.97 g/mol |
IUPAC名 |
3-(bromomethyl)-1,4-dimethylpyrazole;hydrobromide |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-5-4-9(2)8-6(5)3-7;/h4H,3H2,1-2H3;1H |
InChIキー |
YEYPCUJKOBWWRT-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1CBr)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



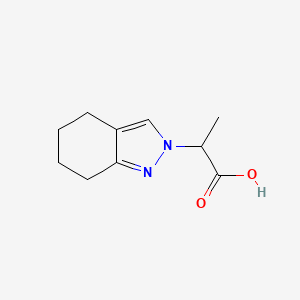

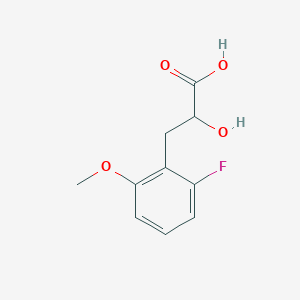

![3-phenyl-6-(piperazin-1-yl)-2-{[(9H-purin-6-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B13594060.png)


